molecular formula C11H16BNO4 B8328456 4-(2-Dimethylamino-ethoxy)-3-formyl-benzeneboronic acid

4-(2-Dimethylamino-ethoxy)-3-formyl-benzeneboronic acid

Cat. No. B8328456
M. Wt: 237.06 g/mol
InChI Key: GSXUXJSKNUCGEJ-UHFFFAOYSA-N
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Patent
US07423181B2

Procedure details

A stirred solution of [2-(4-bromo-2-[1,3]dioxan-2-yl-phenoxy)-ethyl]-dimethyl-amine (15 mmol) in dry THF (100 mL) was cooled to −78° C. and added n-BuLi (16.5 mmol) dropwise. The reaction was left for 30 min at −78° C. and added triisopropyl borate (22.5 mmol). The reaction was heated to room temperature, was added 2M HCl (aq, 50 mL) and was left for an additional, hour. The mixture was added 1M Na2CO3 to neutral pH and was extracted with EtOAc. The organic phase was washed with water, dried (Na2SO4) and evaporated in vacuo. Addition of EtOAc afforded beige crystals that was filtered of and was used without further purification.
Name
[2-(4-bromo-2-[1,3]dioxan-2-yl-phenoxy)-ethyl]-dimethyl-amine
Quantity
15 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.5 mmol
Type
reactant
Reaction Step Two
Quantity
22.5 mmol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:13]=[CH:12][C:5]([O:6][CH2:7][CH2:8][N:9]([CH3:11])[CH3:10])=[C:4]([CH:14]2[O:19]CCCO2)[CH:3]=1.[Li]CCCC.[B:25](OC(C)C)([O:30]C(C)C)[O:26]C(C)C.Cl.C([O-])([O-])=O.[Na+].[Na+]>C1COCC1>[CH3:10][N:9]([CH3:11])[CH2:8][CH2:7][O:6][C:5]1[CH:12]=[CH:13][C:2]([B:25]([OH:30])[OH:26])=[CH:3][C:4]=1[CH:14]=[O:19] |f:4.5.6|

Inputs

Step One
Name
[2-(4-bromo-2-[1,3]dioxan-2-yl-phenoxy)-ethyl]-dimethyl-amine
Quantity
15 mmol
Type
reactant
Smiles
BrC1=CC(=C(OCCN(C)C)C=C1)C1OCCCO1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
16.5 mmol
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
22.5 mmol
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was left for an additional, hour
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
ADDITION
Type
ADDITION
Details
Addition of EtOAc afforded beige crystals that
FILTRATION
Type
FILTRATION
Details
was filtered of and
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CN(CCOC1=C(C=C(C=C1)B(O)O)C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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